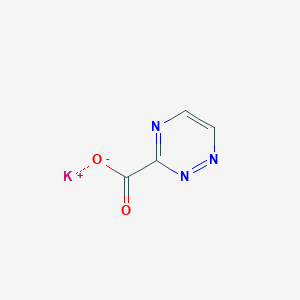

Potassium 1,2,4-triazine-3-carboxylate

Description

Properties

Molecular Formula |

C4H2KN3O2 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

potassium;1,2,4-triazine-3-carboxylate |

InChI |

InChI=1S/C4H3N3O2.K/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 |

InChI Key |

ZEIFQEVTATUXTN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis via Hydrazinolysis and Oxalylation Route

The classical industrial synthesis of 1H-1,2,4-triazole-3-carboxylate derivatives (including potassium salts) generally starts from lime nitrogen (calcium cyanamide) as the raw material. The process involves several key steps:

- Hydrazinolysis: Conversion of lime nitrogen into hydrazine derivatives.

- Oxalylation: Reaction with oxalyl chloride or its esters to introduce oxalyl groups.

- Ring Closure: Cyclization to form the triazole ring.

- Esterification: Formation of methyl or potassium salts of the triazole carboxylate.

- Diazotization and Denitrogenation: Historically used to modify intermediates but associated with safety risks due to explosive diazonium salts.

This method, while traditional, is limited by safety concerns related to the diazotization step, which involves potentially explosive intermediates. As a result, production scale and stability are constrained.

Safer Four-Step Synthesis Avoiding Diazotization

A notable advancement is described in Chinese patent CN103145632B, which outlines a safer and more environmentally friendly synthesis of 1H-1,2,4-triazole-3-carboxylate methyl ester, a close analogue to the potassium salt. The key features include:

- Starting Materials: Thiosemicarbazide and monomethyl oxalyl chloride.

- Step 1: Condensation of thiosemicarbazide with monomethyl oxalyl chloride to form oxalic monoester monoamidothiourea.

- Step 2: Ring Closure under alkaline conditions to yield 5-mercapto-1,2,4-triazole-3-carboxylic acid.

- Step 3: Desulfurization using acetic acid and hydrogen peroxide to remove the mercapto group.

- Step 4: Esterification with methanol to obtain the methyl ester.

This method avoids the use of diazonium salts, significantly reducing explosion risks and environmental hazards. The process is straightforward, uses inexpensive raw materials, and is amenable to industrial scale-up.

Multi-Step Synthesis via Triazine Derivatives and Functionalization

Other synthetic strategies involve the preparation of substituted 1,2,4-triazine derivatives through multi-step reactions including:

- Formation of 3-methylthio-6-phenyl-1,2,4-triazine intermediates.

- Oxidation to sulfoxides.

- Hydrazine substitution to form hydrazino-triazine derivatives.

- Subsequent functionalization to introduce carboxylate groups.

These methods, detailed in patent WO2012075683A1, are more complex and tailored towards specific substituted triazine compounds but provide insight into the flexibility of the triazine core synthesis and functional group manipulation.

Laboratory-Scale Synthesis via Condensation and Cyclization

Academic research reports describe synthesis routes starting from benzil and thiosemicarbazide or semicarbazide followed by formaldehyde reactions to produce triazine derivatives. The general procedure includes:

- Stirring benzil with thiosemicarbazide at room temperature.

- Monitoring reaction progress by thin-layer chromatography.

- Extraction and purification via column chromatography.

- Characterization by infrared and nuclear magnetic resonance spectroscopy.

These methods are primarily for research purposes and provide a basis for structural analogues rather than direct industrial preparation of this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Classical Hydrazinolysis and Diazotization | Hydrazinolysis, Oxalylation, Diazotization | Established process, raw materials cheap | Explosive diazonium intermediates, safety risks | Limited due to safety concerns |

| Four-Step Diazotization-Free Synthesis | Condensation, Ring Closure, Desulfurization, Esterification | Safer, environmentally friendly, simple operation | Requires specific reagents like monomethyl oxalyl chloride | High, suitable for scale-up |

| Multi-Step Functionalization of Triazine | Methylthio substitution, Oxidation, Hydrazine substitution | Versatile for substituted derivatives | Complex, multi-step, less direct for potassium salt | Moderate, specialized applications |

| Laboratory Condensation and Cyclization | Benzil and thiosemicarbazide reaction | Simple setup, good for research | Not optimized for industrial scale | Low, research scale only |

Chemical Reactions Analysis

Types of Reactions

Potassium 1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .

Scientific Research Applications

Biological Applications of 1,2,4-Triazine Derivatives

1,2,4-Triazines and their derivatives exhibit a variety of biological applications, including:

- Antifungal Activity Several 1,2,4-triazine derivatives have been screened for in vitro antifungal activity against fungal strains like Candida albicans .

- Anti-HIV Activity These compounds have demonstrated potential in combating HIV .

- Anticancer Activity 1,2,4-triazine derivatives can induce cancer cell death at low micromolar doses and are effective against human cancer cells . They also alter glycolytic and oxidative fluxes, indicating their ability to target glycolytic metabolism in cancer cells .

- Anti-inflammatory and Analgesic Effects Some derivatives have shown strong inhibition of COX-2, with more potent anti-inflammatory and analgesic effects than indomethacin in animal models .

- Other Activities Additional biological activities include antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Anticancer Case Study

A study on 3-amino-1,2,4-triazines revealed their ability to induce cancer cell death and inhibit PDK in vivo .

- Mechanism of Action Certain derivatives increase cellular oxygen consumption and decrease lactate production in cancer cells. They also elevate the ROS basal level production, leading to apoptosis, as confirmed by chromatin condensation in treated cells .

- Efficacy One derivative, 5i , showed significant tumor inhibition, comparable to cisplatin, in a mouse model. It also reduced PDH phosphorylation in tumor samples, confirming its ability to target PDK in vivo .

- Toxicity Importantly, treatment with 5i induced less body weight loss compared to cisplatin and gemcitabine, indicating lower toxicity .

Synthesis and Reactions

1,2,4-Triazine N-oxides can be formed through reactions of 1,2,4-triazines with organic peracids or hydrogen peroxide in the presence of carboxylic acids . Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature .

Potential Research Directions

Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives, Potassium 1,2,4-triazine-3-carboxylate could be further explored for specific applications:

- G-protein-coupled receptor 84 (GPR84) As 1,2,4-triazine derivatives have shown potential in anti-inflammatory applications, investigating their interaction with GPR84, a proinflammatory receptor, could be valuable .

- Custom Synthesis Due to the limited information on this compound, custom synthesis and detailed characterization would be essential to explore its unique properties .

Mechanism of Action

The mechanism of action of Potassium 1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1,2,4-Triazine-3-Carboxylate (CAS 6498-02-8)

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

- Reactivity: Undergoes Diels–Alder reactions with tetrahydropyridine derivatives to form naphthyridine products (8% yield in chloroform at 20°C) . Also reacts with aromatic amines and phenols under specific conditions to yield substituted triazines .

- Applications : Primarily used as a synthetic intermediate in organic chemistry.

Methyl 5-(4-Chlorophenyl)-6-(diethoxyphosphoryl)-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate

- Molecular Formula : C₁₅H₂₂ClN₃O₅P

- Melting Point : 120–122°C

- Spectral Data : Distinct ¹H, ³¹P, and ¹³C NMR profiles confirm substitution patterns, including a diethoxyphosphoryl group and chlorophenyl moiety .

- Applications: Potential use in medicinal chemistry due to its complex substituents, which may modulate bioactivity.

Potassium 1,2,4-Triazine-3-Carboxylate (Inferred Properties)

- Solubility : Likely higher in water compared to ethyl/methyl esters due to ionic character.

- Stability : May require protection from moisture (hygroscopic nature) but avoids volatility issues associated with ester analogs .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Potassium 1,2,4-Triazine-3-Carboxylate, and how can purity be verified?

- Synthesis : A common route involves hydrolysis of the ethyl ester derivative (e.g., Ethyl 1,2,4-triazine-3-carboxylate) under basic conditions, followed by neutralization with potassium hydroxide to form the potassium salt . Alternative methods include direct carboxylation of the triazine ring using potassium carbonate as a base .

- Purity Verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as demonstrated for similar triazine esters . Complement with ¹H/¹³C NMR to assess structural integrity and absence of ester residues .

Q. What analytical techniques are most effective for characterizing this compound?

- Mass Spectrometry : Analyze fragmentation patterns to distinguish the potassium adduct (e.g., [M+K]⁺) and confirm molecular ion peaks, as seen in studies of related triazine carboxylates .

- Spectroscopy : Use IR spectroscopy to identify carboxylate (COO⁻) stretching vibrations (~1600–1400 cm⁻¹) and triazine ring vibrations .

- Elemental Analysis : Quantify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) to validate salt formation .

Q. How should this compound be stored to ensure stability?

- Store in sealed, moisture-proof containers at 2–8°C to prevent hydrolysis or degradation . Avoid exposure to acidic vapors or reducing agents, which may destabilize the carboxylate group .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols, as triazine derivatives may release irritants under heating .

- Spill Management : Collect spilled material using non-sparking tools and dispose via controlled incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility during nucleophilic substitution reactions .

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and minimize side reactions, as shown in triazole-fused triazine syntheses .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in heterogeneous reactions .

Q. What mechanistic insights explain contradictory data on the compound’s reactivity in Diels–Alder reactions?

- Studies report varying yields (e.g., 8% in one case ), likely due to steric hindrance from the potassium carboxylate group. Computational modeling (DFT) can clarify electronic effects on regioselectivity. Experimental validation via substituent tuning (e.g., electron-withdrawing groups) may enhance dienophile compatibility .

Q. How does the potassium ion influence the compound’s coordination chemistry in medicinal applications?

- The potassium ion enhances water solubility, making the carboxylate a viable ligand for metal-organic frameworks (MOFs) or enzyme-binding studies. Compare coordination behavior with sodium or ammonium salts using X-ray crystallography .

Q. What strategies resolve discrepancies in reported hydrolysis rates of triazine carboxylates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.